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Cat. No.: B15139534 Get Quote

Technical Support Center: Tubulin Assays
Welcome to the technical support center for tubulin polymerization assays. This resource is

designed to help researchers, scientists, and drug development professionals troubleshoot and

resolve common issues encountered during their experiments, with a special focus on

correcting for autofluorescence from test compounds.

Frequently Asked Questions (FAQs)
This section addresses common questions about autofluorescence and its impact on

fluorescence-based tubulin polymerization assays.

Q1: What is autofluorescence and why is it a problem in my tubulin assay?

A1: Autofluorescence is the natural tendency of certain molecules to absorb light and then re-

emit it at a longer wavelength. In the context of a tubulin assay, if a test compound is

autofluorescent, it can emit light in the same spectral region as the fluorescent reporter dye

(e.g., DAPI) used to monitor microtubule formation.[1] This interference can artificially increase

the measured fluorescence signal, leading to a false interpretation that the compound is

inhibiting or, in some cases, promoting tubulin polymerization. This is a significant issue as it

can lead to false positives in high-throughput screening (HTS) campaigns.

Q2: Which types of compounds are most likely to be autofluorescent?
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A2: While it is difficult to predict autofluorescence based on chemical structure alone, many

small molecules found in screening libraries can be intrinsically fluorescent. Compounds with

aromatic rings and conjugated π-systems are often fluorescent. The incidence of

autofluorescence is generally higher at shorter (blue/green) wavelengths and decreases with

red-shifted (higher wavelength) channels.[2]

Q3: What are the primary strategies to mitigate autofluorescence interference?

A3: There are several strategies to address autofluorescence:

Pre-screening/Counter-screening: Test compounds for intrinsic fluorescence under assay

conditions before assessing their effect on tubulin polymerization.[1][3]

Background Subtraction: Measure the fluorescence of the compound alone and subtract this

value from the assay signal.

Use of Red-Shifted Probes: Shift to fluorescent probes that excite and emit at longer

wavelengths (far-red), where compound interference is less common.[1][4]

Time-Resolved Fluorescence (TRF): Use lanthanide-based probes with long fluorescence

lifetimes. This allows the measurement of the specific signal after the short-lived compound

autofluorescence has decayed.[5]

Orthogonal Assays: Confirm hits using a non-fluorescence-based method, such as a turbidity

(light scattering) assay.[5][6]

Q4: What is a turbidity assay and can I use it to avoid fluorescence issues?

A4: A turbidity assay is a non-fluorescent method that measures the light scattered by

microtubules as they polymerize.[6][7] This is typically monitored as an increase in absorbance

at 340 nm.[6][7] Since this method does not rely on fluorescence, it is not affected by

compound autofluorescence. However, it can be susceptible to interference from compounds

that precipitate and cause light scattering on their own.[8][9] It is an excellent orthogonal

method to validate hits from a primary fluorescence-based screen.
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This guide provides step-by-step solutions to specific problems you may encounter during your

experiments.

Q: My compound shows potent activity in my fluorescence-based tubulin assay. How can I be

sure it's not an autofluorescence artifact?

A: This is a critical validation step. You need to perform a counter-screen to determine if your

compound is intrinsically fluorescent under the assay conditions.
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Autofluorescence Validation Workflow
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Figure 1. Workflow for validating a potential autofluorescence artifact.
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Here’s how to perform the counter-screen:

Prepare Control Wells: In a microplate, prepare wells containing your test compound at the

same concentration used in the primary assay, but without the tubulin protein and fluorescent

reporter. Use the same assay buffer and solvent (e.g., DMSO).

Incubate: Incubate the plate under the same conditions (e.g., 37°C for 60 minutes).

Measure Fluorescence: Read the fluorescence on the same plate reader with the identical

excitation and emission wavelength settings used for the tubulin polymerization assay.

Analyze: If you observe a significant signal from the compound-only wells, it is highly likely

that your compound is autofluorescent and is causing an artifact.

Q: I've confirmed my compound is autofluorescent. What are my options to get reliable data?

A: You have two main options: mathematical correction or using an alternative assay format.

Option 1: Mathematical Correction (Background Subtraction) This method is suitable if the

compound's fluorescence is stable over the course of the assay and is not excessively high.
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Data Correction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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